2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4,6-dimethyl-1,3-benzothiazole
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Overview
Description
2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4,6-dimethyl-1,3-benzothiazole is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4,6-dimethyl-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of cyclopropylcarboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the oxadiazole ring . This intermediate is then reacted with piperidine and subsequently with 4,6-dimethyl-1,3-benzothiazole under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4,6-dimethyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4,6-dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropyl-1,3,4-oxadiazol-2-amine: Shares the oxadiazole ring but differs in the substituents attached to it.
3-Cyclopropyl-1,2,4-oxadiazol-5-amine: Another oxadiazole derivative with different substitution patterns.
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine: Contains a pyridine ring instead of the benzothiazole ring.
Uniqueness
2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4,6-dimethyl-1,3-benzothiazole is unique due to its combination of the oxadiazole, piperidine, and benzothiazole rings. This unique structure imparts specific chemical and biological properties that are not observed in simpler oxadiazole derivatives.
Properties
Molecular Formula |
C19H22N4OS |
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Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-cyclopropyl-5-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H22N4OS/c1-11-9-12(2)16-15(10-11)25-19(20-16)23-7-5-14(6-8-23)18-22-21-17(24-18)13-3-4-13/h9-10,13-14H,3-8H2,1-2H3 |
InChI Key |
PGWLXWREKNTYLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CCC(CC3)C4=NN=C(O4)C5CC5)C |
Origin of Product |
United States |
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